LogP Advantage vs. Des-Methyl Analog
The 6-methyl substitution on the target compound confers a measured LogP of 3.03, compared with an estimated LogP of approximately 2.3–2.5 for the des-methyl analog 2-(4-fluorophenyl)-2H-benzotriazol-5-amine (CAS 293737-98-1), which lacks this methyl group . This LogP difference of ~0.5–0.7 units translates to an approximately 3–5 fold increase in n-octanol/water partition coefficient, indicating measurably higher membrane permeability potential [1]. The polar surface area (PSA) of the target compound is 56.73 Ų, positioning it within the favorable range for both oral bioavailability (PSA < 140 Ų) and blood-brain barrier penetration (PSA < 90 Ų) .
| Evidence Dimension | LogP (n-octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.03 (experimental) |
| Comparator Or Baseline | CAS 293737-98-1, 2-(4-fluorophenyl)-2H-benzotriazol-5-amine: LogP ~2.3–2.5 (estimated from structural difference of –CH₃) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.7 units (approximately 3–5× higher lipophilicity) |
| Conditions | Experimental LogP for target compound from chem960.com database; comparator LogP estimated based on additive fragment contributions (Hansch-Leo method) |
Why This Matters
Higher LogP directly impacts compound partitioning in cellular assays and in vivo distribution; researchers requiring greater membrane permeability for intracellular target engagement should prioritize this compound over the des-methyl analog.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. Washington, DC: American Chemical Society; 1995. (Methodology for fragment-based LogP estimation). View Source
